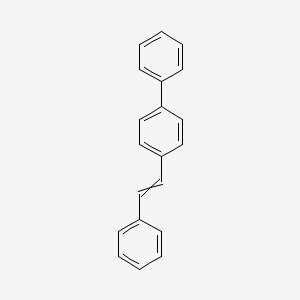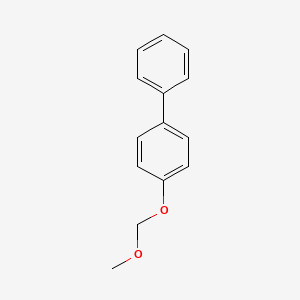
4-(Methoxymethoxy)-1,1'-biphenyl
Overview
Description
4-(Methoxymethoxy)-1,1'-biphenyl is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)-1,1'-biphenyl typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate halogenated biphenyl derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium-based catalysts and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethoxy)-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .
Scientific Research Applications
4-(Methoxymethoxy)-1,1'-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on enzyme activity or cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)-1,1'-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. In medicinal chemistry, it may inhibit certain enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
4-Methoxybiphenyl: Similar in structure but lacks the methoxymethoxy group.
4-Hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethoxy group.
4-Nitrobiphenyl: Contains a nitro group instead of a methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)-1,1'-biphenyl is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(methoxymethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C14H14O2/c1-15-11-16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
FCNLJRYAEVWSGD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

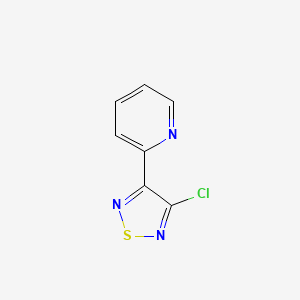

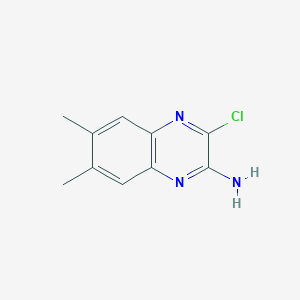
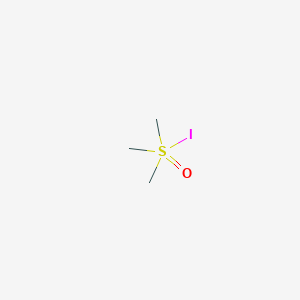
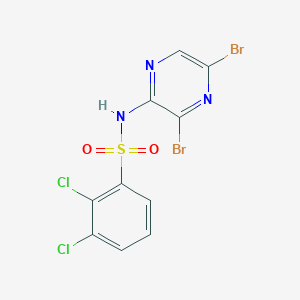
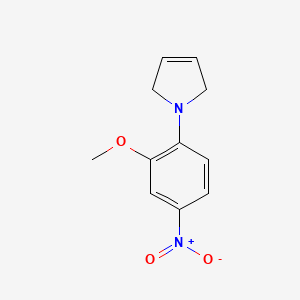
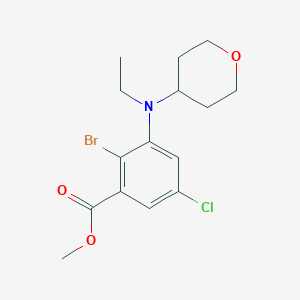
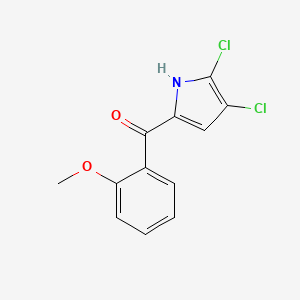
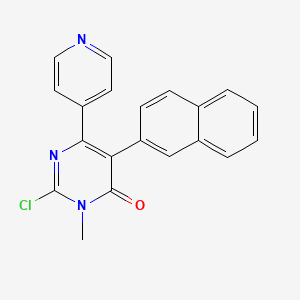
![2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane](/img/structure/B8372317.png)
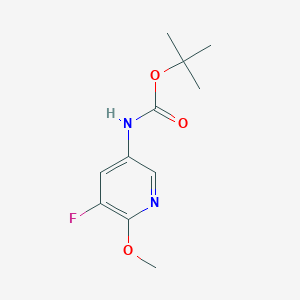
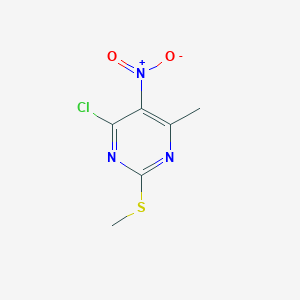
![3-[(Ethylamino)methyl]-2-methylaniline](/img/structure/B8372334.png)
